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Compound of Interest

Compound Name: 2-Amino-1-Boc-imidazole

Cat. No.: B1528965 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-1-Boc-
imidazole

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 2-amino-

1H-imidazole-1-carboxylate, commonly known as 2-amino-1-Boc-imidazole. This compound

is a critical building block in medicinal chemistry and organic synthesis, where the Boc (tert-

butoxycarbonyl) group serves as a protecting group for the imidazole nitrogen, enabling

selective functionalization at other positions. Accurate spectroscopic characterization is

paramount for confirming the identity, purity, and stability of this versatile intermediate. This

document is intended for researchers, scientists, and drug development professionals who

utilize this compound in their work.

Molecular Structure and Spectroscopic Overview
The structural integrity of 2-amino-1-Boc-imidazole is elucidated through a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Each technique provides unique and complementary information. NMR

spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional

groups present, and mass spectrometry determines the molecular weight and provides insights

into the molecule's fragmentation patterns.

Caption: Molecular structure of 2-amino-1-Boc-imidazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-amino-1-Boc-
imidazole. The following data is typically obtained in deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

C(CH₃)₃ (Boc) ~1.5 Singlet 9H

The nine

equivalent

protons of the

tert-butyl group

result in a strong

singlet.

NH₂ ~5.0 - 6.0 Broad Singlet 2H

The chemical

shift and

broadness can

vary with

concentration

and solvent. This

signal may

exchange with

D₂O.

Imidazole H-4 ~6.5 - 7.0 Doublet 1H

Appears as a

doublet due to

coupling with H-

5.

Imidazole H-5 ~6.5 - 7.0 Doublet 1H

Appears as a

doublet due to

coupling with H-

4.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Notes

C(CH₃)₃ (Boc) ~28
The methyl carbons of the tert-

butyl group.

C(CH₃)₃ (Boc) ~80
The quaternary carbon of the

tert-butyl group.

Imidazole C-4 ~115 - 125

Imidazole C-5 ~115 - 125

Imidazole C-2 ~150
Carbon bearing the amino

group.

C=O (Boc) ~155
The carbonyl carbon of the

Boc protecting group.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-1-Boc-imidazole in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both

spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2-amino-1-Boc-imidazole
by their characteristic vibrational frequencies.
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Vibrational Mode
Expected Frequency

(cm⁻¹)
Intensity Functional Group

N-H Stretching 3100 - 3400
Medium-Strong,

Broad
Primary amine (NH₂)

C-H Stretching

(aromatic)
~3100 Medium Imidazole ring

C-H Stretching

(aliphatic)
2850 - 3000 Medium tert-butyl group

C=O Stretching 1680 - 1720 Strong
Carbamate (Boc

group)

N-H Bending / C=N

Stretching
1600 - 1650 Medium

Amine scissoring and

imidazole ring

C=C Stretching 1500 - 1580 Medium Imidazole ring

C-N Stretching 1000 - 1300 Medium
C-NH₂ and imidazole

ring

Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty ATR crystal should be

recorded and subtracted from the sample spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular weight of 2-amino-1-Boc-imidazole is 183.21 g/mol .[1]
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Expected Mass Spectrum Data
m/z Ion Notes

184 [M+H]⁺

Protonated molecular ion,

often the base peak in

Electrospray Ionization (ESI)

positive mode.

183 [M]⁺

Molecular ion, may be

observed in techniques like

Electron Ionization (EI).

128 [M+H - C₄H₈]⁺
Loss of isobutylene from the

protonated molecular ion.

84
[M+H - Boc]⁺ or [2-

aminoimidazole+H]⁺

Loss of the entire Boc group,

resulting in the protonated 2-

aminoimidazole core.[2]

57 [C₄H₉]⁺

tert-butyl cation, a

characteristic fragment from

the Boc group.

Fragmentation Pathway

[M+H]⁺
m/z = 184

[M+H - C₄H₈]⁺
m/z = 128

- C₄H₈

[2-aminoimidazole+H]⁺
m/z = 84

- C₅H₈O₂

[C₄H₉]⁺
m/z = 57

rearrangement

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-amino-1-Boc-imidazole in ESI-MS.
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Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to

promote protonation.

Infusion: Introduce the sample solution into the ESI source via direct infusion or through an

HPLC system.

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z

range (e.g., 50-500).

Analysis: Identify the protonated molecular ion and characteristic fragment ions. If available,

perform tandem MS (MS/MS) on the molecular ion to confirm fragmentation pathways.

Summary and Conclusion
The spectroscopic data presented in this guide provides a robust framework for the

characterization of 2-amino-1-Boc-imidazole. The combination of ¹H and ¹³C NMR, IR, and

MS provides unambiguous confirmation of the chemical structure. This information is essential

for ensuring the quality and reliability of this important synthetic intermediate in research and

development settings. Adherence to the outlined experimental protocols will enable scientists to

confidently verify the identity and purity of their materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1528965#spectroscopic-data-of-2-amino-1-boc-
imidazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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